4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE
Overview
Description
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core substituted with a pyridine ring, a benzylpiperidine moiety, and a carbonyl group. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions
The benzylpiperidine moiety is often introduced via nucleophilic substitution reactions, where a benzyl halide reacts with piperidine under basic conditions. The final step involves the formation of the carbonyl group, which can be achieved through oxidation reactions using reagents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline or pyridine rings.
Coupling: Coupling reactions, such as Suzuki or Heck coupling, can introduce new aromatic rings or other substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, or sulfonates in the presence of bases like sodium hydride or potassium carbonate.
Coupling: Palladium catalysts, boronic acids, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups, and coupling reactions can result in biaryl or polyaryl compounds.
Scientific Research Applications
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s quinoline and pyridine rings can intercalate with DNA, inhibiting replication and transcription. Additionally, the benzylpiperidine moiety can interact with protein targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE
- 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(PYRIDIN-4-YL)QUINOLINE
Uniqueness
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE is unique due to the presence of the methyl group at the 6-position of the quinoline ring. This substitution can significantly impact the compound’s chemical reactivity, biological activity, and overall stability compared to its analogs. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c1-20-7-8-26-24(17-20)25(19-27(30-26)23-9-13-29-14-10-23)28(32)31-15-11-22(12-16-31)18-21-5-3-2-4-6-21/h2-10,13-14,17,19,22H,11-12,15-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLQOXQUVAZVEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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